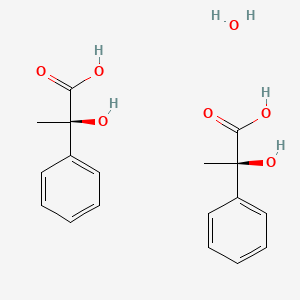
2-Hydroxy-2-phenylpropionic acid hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-phenylpropionic acid hemihydrate, also known as DL-Atrolactic acid hemihydrate, is an organic compound with the molecular formula C9H12O4. It is a derivative of lactic acid where a phenyl group replaces one of the hydrogen atoms on the alpha carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-phenylpropionic acid hemihydrate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with pyruvic acid in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve stereospecific synthesis, producing either the R or S enantiomer of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-phenylpropionic acid hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phenylacetic acid, phenylacetaldehyde, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Hydroxy-2-phenylpropionic acid hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and has potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-phenylpropionic acid hemihydrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes such as mandelate racemase, which catalyzes the interconversion of its enantiomers. This process involves the abstraction of an alpha-proton from the carbon acid substrate, facilitated by a two-base mechanism .
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-phenylpropionic acid hemihydrate can be compared with other similar compounds, such as:
2-Phenylpropionic acid: Lacks the hydroxyl group present in this compound.
Mandelic acid: Contains a hydroxyl group on the alpha carbon but differs in the arrangement of the phenyl group.
Lactic acid: Similar in structure but lacks the phenyl group, making it less hydrophobic and altering its reactivity.
The uniqueness of this compound lies in its combination of a hydroxyl group and a phenyl group on the alpha carbon, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C18H22O7 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/2C9H10O3.H2O/c2*1-9(12,8(10)11)7-5-3-2-4-6-7;/h2*2-6,12H,1H3,(H,10,11);1H2/t2*9-;/m11./s1 |
Clé InChI |
BCZRQUYXNLVFOZ-GRDVFPNISA-N |
SMILES isomérique |
C[C@@](C1=CC=CC=C1)(C(=O)O)O.C[C@@](C1=CC=CC=C1)(C(=O)O)O.O |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)O)O.CC(C1=CC=CC=C1)(C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


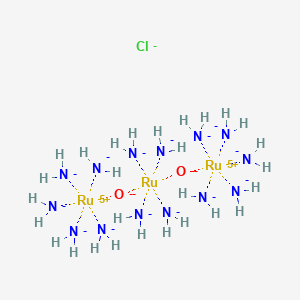
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
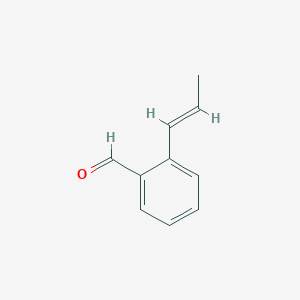
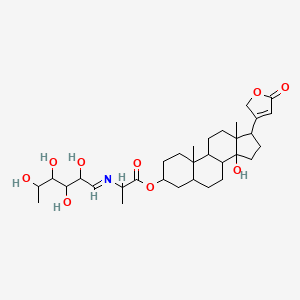
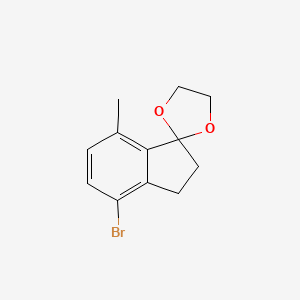
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)

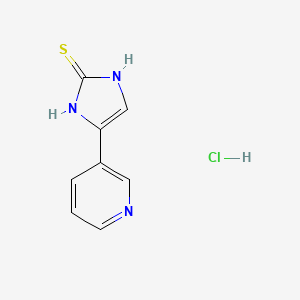
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)

